molecular formula C12H11NO2S2 B1596859 (5E)-5-(2-ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one CAS No. 6319-50-2

(5E)-5-(2-ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

Cat. No. B1596859
CAS RN: 6319-50-2
M. Wt: 265.4 g/mol
InChI Key: MDPKQOLAHHBQSR-YFHOEESVSA-N
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Description



  • (5E)-5-(2-ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one , commonly known as EBMT, is a novel compound synthesized from thiazol-based molecules.





  • Synthesis Analysis



    • The synthesis pathway and methods for obtaining this compound are not explicitly provided in the available information.





  • Molecular Structure Analysis



    • The molecular formula is C12H11NO2S2 .

    • The compound has an IUPAC name : (5E)-5-(2-ethoxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one.

    • The InChI code is: 1S/C12H11NO2S2/c1-2-15-9-6-4-3-5-8(9)7-10-11(14)13-12(16)17-10/h3-7H,2H2,1H3,(H,13,14,16)/b10-7+.





  • Chemical Reactions Analysis



    • The specific chemical reactions involving this compound are not detailed in the available information.





  • Physical And Chemical Properties Analysis



    • Storage temperature : Room temperature (RT).

    • Salt data : Free.

    • Purity : 95%.

    • Safety Information :

      • Signal word : Warning.

      • Hazard statements : H302, H315, H319, H335.

      • Precautionary statements : P260, P261, P264, P271, P280, P301 + P310, P302 + P350, P330, P361, P403 + P233, P405, P501.



    • Physical form : Solid.




  • Scientific Research Applications

    Synthesis and Biological Evaluation

    • Nematicidal and Antibacterial Activity : Novel methylene-bis-thiazolidinone derivatives, synthesized via condensation with mercapto acids, exhibited potential nematicidal and antibacterial activities (Srinivas, Nagaraj, & Reddy, 2008).
    • Antiproliferative and Antimicrobial Properties : Schiff bases derived from 5-substituted-1,3,4-thiadiazole compounds showed significant DNA protective ability against oxidative stress and strong antimicrobial activity, especially against S. epidermidis. They also demonstrated cytotoxicity on cancer cell lines (Gür et al., 2020).

    Synthesis and Structural Analysis

    • Synthesis Techniques : The synthesis of derivatives like 5-(arylidene)-3-(4-methylbenzoyl)thiazolidine-2,4-diones, involving arylidene groups, was performed by acylation of alkali metal salts of 5-arylidene-2,4-thiazolidinediones (Popov-Pergal et al., 2010).
    • Crystal Structure and Antitumor Activity : The synthesis and crystal structure analysis of 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, a compound with potential antitumor activity, demonstrated interesting structural features (叶姣 et al., 2015).

    Molecular Docking and Spectroscopic Studies

    • Molecular Docking Studies : Comprehensive molecular structure analysis, including molecular docking studies, were conducted on a thiazole derivative, revealing insights into its chemical reactivity and potential applications in cancer treatment (Shanmugapriya et al., 2022).

    Additional Applications and Studies

    • Antimicrobial Activities of Derivatives : Synthesis of novel thiazole compounds containing ether structure exhibited antimicrobial activities, particularly against fungal pathogens (Li-ga, 2015).
    • Inhibition of 5-Lipoxygenase : A class of 5-benzylidene-2-phenylthiazolinones demonstrated high potency as direct 5-lipoxygenase inhibitors, indicating potential for treating inflammatory diseases and certain cancers (Hofmann et al., 2011).

    Safety And Hazards



    • The compound poses potential hazards, including skin and eye irritation. Proper handling and precautions are necessary.




  • Future Directions



    • Further research is needed to explore the compound’s biological activity, potential applications, and safety profiles.




    Please note that the information provided is based on available data, and additional research may be required for a more comprehensive analysis. If you have any specific questions or need further details, feel free to ask! 😊


    properties

    IUPAC Name

    (5E)-5-[(2-ethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C12H11NO2S2/c1-2-15-9-6-4-3-5-8(9)7-10-11(14)13-12(16)17-10/h3-7H,2H2,1H3,(H,13,14,16)/b10-7+
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    MDPKQOLAHHBQSR-JXMROGBWSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOC1=CC=CC=C1C=C2C(=O)NC(=S)S2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CCOC1=CC=CC=C1/C=C/2\C(=O)NC(=S)S2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C12H11NO2S2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    265.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    (5E)-5-(2-ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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